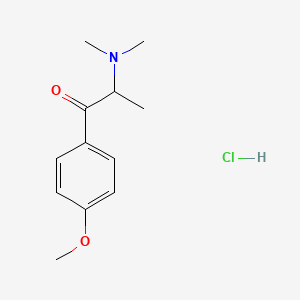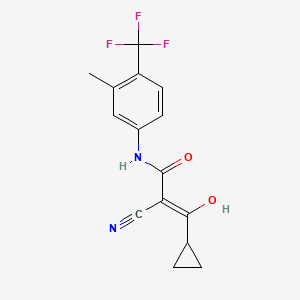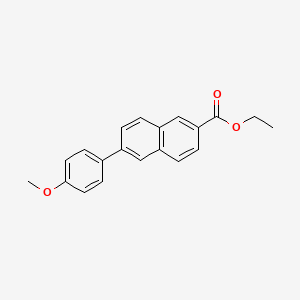
4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid)
Übersicht
Beschreibung
4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid): ist ein synthetisches Cathinon, eine Klasse von Verbindungen, die strukturell mit dem natürlich vorkommenden Stimulans Cathinon verwandt sind, das in der Khat-Pflanze gefunden wird. Diese Verbindung ist bekannt für ihre psychoaktiven Eigenschaften und wird häufig als analytischer Referenzstandard in forensischen und toxikologischen Studien verwendet .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid) umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 4-Methoxyphenylaceton.
Amineinführung: Das 4-Methoxyphenylaceton wird einer reduktiven Aminierung mit Dimethylamin in Gegenwart eines Reduktionsmittels wie Natriumcyanoborhydrid unterzogen.
Bildung des Hydrochloridsalzes: Das resultierende 4-Methoxy-N,N-Dimethylcathinon wird dann durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid) ähneln der Laborsynthese, werden aber für höhere Ausbeuten und Reinheit skaliert und optimiert. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, präzise Kontrolle der Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic samples.
Biology: In biological research, this compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin transporters.
Medicine: While not used therapeutically, it is studied for its potential effects on the central nervous system and its similarity to other psychoactive substances.
Industry: In the industrial sector, it is used in the development of analytical methods and the calibration of instruments for the detection of synthetic cathinones .
Wirkmechanismus
Target of Action
4-methoxy-N,N-Dimethylcathinone (hydrochloride), also known as DR3CC47DAT , is a substituted cathinone . Cathinones are a sub-category of amphetamines, which act primarily as central nervous system stimulants. They target the monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) .
Mode of Action
The compound interacts with its targets by promoting monoamine release via DAT over SERT . This interaction leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in prolonged signal transmission.
Biochemical Pathways
It is known that cathinones generally affect the monoaminergic system, influencing the reuptake of dopamine, serotonin, and norepinephrine . This leads to an accumulation of these neurotransmitters in the brain, causing increased neuronal activity.
Pharmacokinetics
It is structurally related to methedrone, a psychoactive compound that has been reported to be metabolized via n-demethylation, reduction of the β-ketone group, and hydroxylation of the 3′- or 4′-methyl group of the phenyl ring . These metabolic processes can affect the bioavailability of the compound.
Result of Action
It is known that the compound has psychoactive actions, similar to other cathinones . The increase in neurotransmitter levels in the brain can lead to heightened alertness, increased energy, elevated mood, and potential toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-methoxy-N,N-Dimethylcathinone (hydrochloride). For instance, the compound’s solubility can be affected by the pH of the environment, which can influence its absorption and distribution . .
Biochemische Analyse
Biochemical Properties
4-methoxy-N,N-Dimethylcathinone (hydrochloride) plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT). The compound promotes the release of monoamines, leading to increased levels of dopamine and serotonin in the synaptic cleft . This interaction is crucial for understanding its psychoactive effects and potential therapeutic applications.
Cellular Effects
4-methoxy-N,N-Dimethylcathinone (hydrochloride) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of key signaling pathways, such as the cAMP/PKA pathway, which plays a role in regulating cellular responses to neurotransmitters . Additionally, it can impact gene expression by modulating the activity of transcription factors involved in the regulation of neurotransmitter synthesis and release .
Molecular Mechanism
The molecular mechanism of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) involves its binding interactions with monoamine transporters. The compound acts as a substrate for DAT and SERT, leading to the inhibition of monoamine reuptake and subsequent increase in extracellular monoamine levels . This mechanism is similar to that of other cathinones and is responsible for its psychoactive effects. Additionally, the compound may inhibit or activate specific enzymes involved in neurotransmitter metabolism, further influencing its overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in neurotransmitter levels and cellular responses over time .
Dosage Effects in Animal Models
The effects of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) vary with different dosages in animal models. At lower doses, the compound may produce mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s effects are most significant . Toxic or adverse effects at high doses include hyperactivity, increased heart rate, and potential neurotoxicity .
Metabolic Pathways
4-methoxy-N,N-Dimethylcathinone (hydrochloride) is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, including N-demethylation, reduction of the β-ketone group, and hydroxylation of the phenyl ring . These metabolic processes result in the formation of several metabolites, which can further influence the compound’s overall effects. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound .
Transport and Distribution
The transport and distribution of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by monoamine transporters, including DAT and SERT . This transport mechanism allows the compound to accumulate in specific tissues, such as the brain, where it exerts its psychoactive effects .
Subcellular Localization
The subcellular localization of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the synaptic vesicles of neurons, where it modulates neurotransmitter release . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyphenylacetone.
Amine Introduction: The 4-methoxyphenylacetone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting 4-methoxy-N,N-Dimethylcathinone is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for 4-methoxy-N,N-Dimethylcathinone (hydrochloride) are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: 4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid) kann Oxidationsreaktionen eingehen, die typischerweise zur Bildung der entsprechenden Ketone oder Carbonsäuren führen.
Reduktion: Reduktion der Verbindung kann zur Bildung von sekundären Aminen oder Alkoholen führen.
Substitution: Die Methoxygruppe am aromatischen Ring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Bedingungen mit Elektrophilen wie Brom oder Chlorierungsmitteln.
Hauptprodukte:
Oxidation: Bildung von 4-Methoxyphenylaceton oder 4-Methoxybenzoesäure.
Reduktion: Bildung von 4-Methoxy-N,N-Dimethylamphetamin.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: 4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid) wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung synthetischer Cathinone in forensischen Proben verwendet.
Biologie: In der biologischen Forschung wird diese Verbindung auf ihre Auswirkungen auf Neurotransmittersysteme untersucht, insbesondere auf ihre Wechselwirkung mit Dopamin- und Serotonin-Transportern.
Medizin: Obwohl es nicht therapeutisch verwendet wird, wird es auf seine potenziellen Auswirkungen auf das zentrale Nervensystem und seine Ähnlichkeit mit anderen psychoaktiven Substanzen untersucht.
Industrie: In der Industrie wird es bei der Entwicklung analytischer Methoden und der Kalibrierung von Instrumenten zum Nachweis synthetischer Cathinone eingesetzt .
Wirkmechanismus
4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid) entfaltet seine Wirkungen in erster Linie durch seine Wirkung als Stimulans. Es erhöht die Freisetzung von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin im Gehirn. Dies wird durch Hemmung der Wiederaufnahme dieser Neurotransmitter erreicht, was zu erhöhten synaptischen Konzentrationen und einer verlängerten Stimulation postsynaptischer Rezeptoren führt. Die Verbindung zielt auf Monoamintransporter, insbesondere den Dopamintransporter, ab, der eine entscheidende Rolle bei ihren stimulierenden Wirkungen spielt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 4-Methyl-N,N-Dimethylcathinon (Hydrochlorid)
- N,N-Dimethylcathinon (Hydrochlorid)
- 4-Chlor-N,N-Dimethylcathinon (Hydrochlorid)
Vergleich: 4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid) ist aufgrund der Anwesenheit der Methoxygruppe am aromatischen Ring einzigartig, die seine pharmakologischen Eigenschaften und Stoffwechselwege beeinflusst. Im Vergleich zu 4-Methyl-N,N-Dimethylcathinon (Hydrochlorid) bietet die Methoxygruppe unterschiedliche elektronische und sterische Effekte, die möglicherweise ihre Wechselwirkung mit biologischen Zielstrukturen verändern. Das Vorhandensein unterschiedlicher Substituenten (z. B. Methyl, Chlor) in ähnlichen Verbindungen kann zu Variationen in der Potenz, Wirkdauer und metabolischen Stabilität führen .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10;/h5-9H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJRDVVNSUBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344446 | |
| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089307-23-2 | |
| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1089307232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY-N,N-DIMETHYLCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3CC47DAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)


![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)
![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)


![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)


